

Molecular weight and formula of 4-tert-butyl-2-iodo-aniline.

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Compound of Interest

Compound Name: *4-Tert-butyl-2-iodo-aniline*

Cat. No.: *B143962*

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An In-depth Technical Guide to **4-tert-butyl-2-iodo-aniline** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-tert-butyl-2-iodo-aniline**, a key intermediate in pharmaceutical and chemical synthesis. The document details its physicochemical properties, synthesis protocols, and significant applications, particularly in drug discovery and development.

Core Physicochemical Data

4-tert-butyl-2-iodo-aniline is a substituted aniline with a molecular structure that makes it a valuable building block in organic synthesis. Its tert-butyl group offers steric hindrance, which can enhance metabolic stability in drug candidates, while the iodo-substituent serves as a versatile functional handle for various cross-coupling reactions.[\[1\]](#)[\[2\]](#)

The key quantitative properties of **4-tert-butyl-2-iodo-aniline** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₁₀ H ₁₄ IN ^{[3][4][5][6]}
Molecular Weight	275.13 g/mol ^{[3][4][5]}
Boiling Point	290.7 °C at 760 mmHg ^[4]
Flash Point	129.6 °C ^[4]
Density	1.524 g/cm ³ ^[4]
pKa (Predicted)	2.86 ± 0.10 ^[4]
LogP (Predicted)	3.75210 ^[4]
Topological Polar Surface Area	26 Å ² ^{[1][3]}

Synthesis and Experimental Protocols

The primary route for synthesizing **4-tert-butyl-2-iodo-aniline** is through the iodination of 4-tert-butylaniline via a Sandmeyer reaction.^[1] This well-established method involves two main steps: diazotization of the starting aniline, followed by substitution with iodine.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the laboratory-scale synthesis of **4-tert-butyl-2-iodo-aniline** from 4-tert-butylaniline.

Materials:

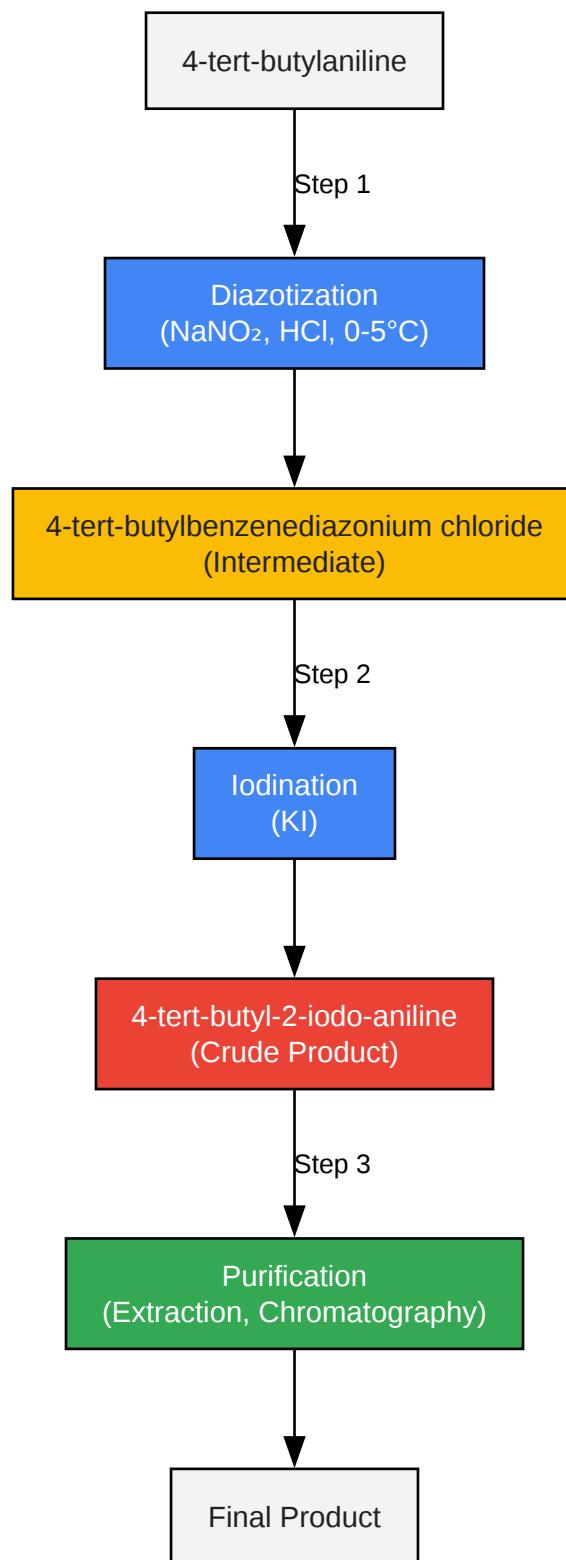
- 4-tert-butylaniline
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- Potassium iodide (KI)
- Ice

- Suitable organic solvent (e.g., diethyl ether or ethyl acetate)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Diazotization:**
 - Dissolve 4-tert-butylaniline in a solution of hydrochloric acid and water.
 - Cool the mixture to 0–5°C in an ice bath with constant stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise to the aniline solution. Maintain the temperature below 5°C throughout the addition to ensure the stability of the resulting diazonium salt.
 - Continue stirring for an additional 15-30 minutes after the addition is complete to ensure full conversion to the 4-tert-butylbenzenediazonium chloride salt.
- **Iodination:**
 - In a separate flask, dissolve potassium iodide (KI) in water.
 - Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
 - Effervescence (evolution of nitrogen gas) will be observed as the diazo group is replaced by iodine.^[1]
 - Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.
- **Work-up and Purification:**

- Extract the crude product from the aqueous mixture using an organic solvent like diethyl ether or ethyl acetate.
- Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.
- Subsequently, wash the organic layer with water and then with a brine solution.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **4-tert-butyl-2-iodo-aniline**.
- The crude product can be further purified by column chromatography on silica gel if necessary.



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Caption: Synthesis workflow for **4-tert-butyl-2-iodo-aniline** via Sandmeyer reaction.

Applications in Drug Discovery and Development

Halogenated anilines, such as **4-tert-butyl-2-iodo-aniline**, are highly valued intermediates in medicinal chemistry.^[2] The carbon-iodine bond is particularly reactive, making it an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.^{[1][7]} These reactions are fundamental in modern drug discovery for constructing complex molecular architectures from simpler precursors.^[2]

The compound serves as a precursor for the synthesis of a range of pharmaceutical agents, including:

- Kinase Inhibitors: It is used in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are relevant for treating autoimmune diseases.^[1]
- Anticancer Agents: Iodoanilines are crucial building blocks for various anti-cancer drugs, enabling the creation of targeted therapies.^{[1][8][9]}
- Agrochemicals: The compound also finds application as an intermediate in the synthesis of advanced pesticides and herbicides.

The presence of the tert-butyl group can confer improved metabolic stability to the final drug molecule by shielding it from oxidative degradation.^[1] This strategic combination of a reactive iodine handle and a stabilizing tert-butyl group makes **4-tert-butyl-2-iodo-aniline** a highly valuable intermediate for drug development professionals.

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